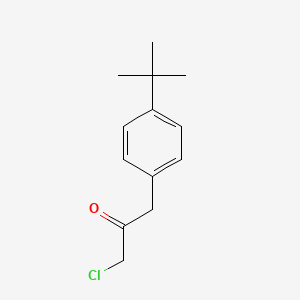

1-(4-Tert-butylphenyl)-3-chloropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Tert-butylphenyl)-3-chloropropan-2-one” is an organic compound. It likely contains a tert-butylphenyl group, which is a common motif in organic chemistry and often used in the synthesis of various pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electrophilic carbonyl group and the potential leaving group (chlorine). It might undergo nucleophilic addition reactions at the carbonyl carbon or substitution reactions at the chlorine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its derivatives find application in the synthesis of structurally complex and biologically active molecules. For instance, the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene demonstrates the use of tert-butylphenyl-catalyzed reactions to produce key intermediates in synthetic organic chemistry. These intermediates are valuable for constructing biologically active natural compounds and versatile intermediates (Alonso, Meléndez, & Yus, 2002). Similarly, the preparation of unsaturated 1,5-diols and dihydropyrans from 1,3-dichloropropene highlights the compound's role in generating essential structures for further chemical transformations (Guijarro & Yus, 1994).

Material Science and Catalysis

In materials science, derivatives of tert-butylphenyl compounds are explored for their photophysical properties and applications in electronics and photonics. For example, the study on the synthesis, electrochemistry, and photophysics of phlorin macrocycles showcases the impact of tert-butylcarboxyphenyl groups on the redox and photochemical properties of these compounds, indicating their potential in developing novel materials with specific electronic and photonic functions (Pistner et al., 2013).

Anticancer Research

In the field of medicinal chemistry, tert-butylphenyl derivatives have been identified as apoptosis inducers and potential anticancer agents. The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles demonstrate the therapeutic potential of such compounds in cancer treatment (Zhang et al., 2005).

Fluorination Agents

The development of fluorinating agents showcases the versatility of tert-butylphenyl derivatives in organic synthesis. The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis highlights its utility in introducing fluorine into molecules, a crucial modification in drug discovery and materials science (Umemoto et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-chloropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOIZPBINWYPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-3-chloropropan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)

![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)

![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)

![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)

![tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2892023.png)

![2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide](/img/structure/B2892031.png)